molecular formula C17H22N2O2S B2757532 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea CAS No. 2034243-74-6

1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea

Cat. No. B2757532
CAS RN: 2034243-74-6
M. Wt: 318.44
InChI Key: YATWKTFXKHIUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea is a chemical compound that has been synthesized for scientific research purposes. It has been found to have potential applications in the field of medicine due to its unique properties. In

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

The study by Fotsch et al. (2001) focuses on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. This research explores how modifications to the stereochemistry and different segments of the molecule can optimize in vitro potency, potentially providing a framework for studying the biological activities of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea in similar contexts (Fotsch et al., 2001).

Acetylcholinesterase Inhibitors

Vidaluc et al. (1995) synthesized and assessed a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. By optimizing the spacer length and testing compounds with greater conformational flexibility, the study contributes valuable information for designing urea derivatives with potential for treating diseases related to acetylcholinesterase activity, such as Alzheimer's (Vidaluc et al., 1995).

Anticonvulsant Activity

Thakur et al. (2017) discussed the synthesis, molecular docking study, and anticonvulsant activity of 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives. This research highlights the potential of urea derivatives in the development of new anticonvulsant drugs, offering insights into how 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea could be investigated for similar therapeutic applications (Thakur et al., 2017).

PI3 Kinase Inhibitor Metabolite

Chen et al. (2010) described the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, demonstrating the importance of urea derivatives in the development of kinase inhibitors for cancer therapy. This research might inform studies on the potential cancer therapeutic applications of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea (Chen et al., 2010).

properties

IUPAC Name

1-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-13-4-2-3-5-16(13)19-17(21)18-9-6-14(7-10-20)15-8-11-22-12-15/h2-5,8,11-12,14,20H,6-7,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATWKTFXKHIUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(o-tolyl)urea

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